2-Tert-butoxy-5-fluoroaniline: Chemical Structure, Properties, and Applications in Advanced Pharmaceutical Synthesis
2-Tert-butoxy-5-fluoroaniline: Chemical Structure, Properties, and Applications in Advanced Pharmaceutical Synthesis
Executive Summary
2-Tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly specialized, multi-functional aromatic building block utilized extensively in modern pharmaceutical synthesis. Characterized by its unique substitution pattern, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of complex benzothiazolone derivatives and long-acting beta-2 adrenoceptor agonists (LABAs) for respiratory diseases. This whitepaper provides a comprehensive technical analysis of its structural logic, physicochemical properties, and field-proven synthetic protocols.
Physicochemical Profiling and Quantitative Data
Understanding the baseline physicochemical properties of 2-tert-butoxy-5-fluoroaniline is essential for predicting its behavior in organic solvents and its reactivity profile during complex multi-step syntheses.
Table 1: Physicochemical Properties of 2-Tert-butoxy-5-fluoroaniline
| Property | Value | Method / Significance |
| Chemical Name | 2-tert-butoxy-5-fluoroaniline | IUPAC Standard |
| CAS Registry Number | 862594-16-9 | |
| Molecular Formula | C10H14FNO | Elemental Composition |
| Molecular Weight | 183.23 g/mol | Calculated |
| Exact Mass | 183.1059 Da | Mass Spectrometry (ESI+) |
| Hydrogen Bond Donors | 1 (Primary Amine) | Lipinski Parameter |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Fluorine) | Lipinski Parameter |
| Rotatable Bonds | 3 | Conformational Flexibility |
| Physical State | Low-melting solid / viscous oil | Room Temperature (25°C) |
Mechanistic Role in Drug Development: Structural Logic
The architectural design of 2-tert-butoxy-5-fluoroaniline is not arbitrary; every functional group serves a distinct mechanistic purpose in pharmacophore development.
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The Primary Amine (-NH2): Acts as the primary nucleophilic handle. It is the initiation point for amide couplings, reductive aminations, or thiocarbamoylation.
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The tert-Butoxy Group (-O-tBu): Positioned ortho to the amine, this group functions as a robust, lipophilic masked phenol. Free phenols are highly susceptible to rapid Phase II metabolism (glucuronidation) in vivo. Masking the phenol as a bulky tert-butyl ether increases the intermediate's lipophilicity, facilitating membrane permeation during early synthetic steps. It can be selectively cleaved under strongly acidic conditions (e.g., TFA or HCl) at the final stage of API synthesis to reveal the active phenol required for hydrogen bonding with target receptors.
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The Fluoro Group (-F): Positioned meta to the amine and para to the ether. Fluorine blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position of the phenol ring, significantly enhancing the metabolic half-life of the final drug. Furthermore, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent amine, stabilizing subsequent linkages against enzymatic hydrolysis.
Structural logic and pharmacophoric contributions of 2-tert-butoxy-5-fluoroaniline moieties.
Synthetic Utility: Pathway to Thiocarbamate Intermediates
A prominent application of 2-tert-butoxy-5-fluoroaniline is its conversion into O-isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate (CAS: 663925-82-4). As documented in pharmaceutical patents (e.g.,), this thiocarbamate is a critical intermediate. It subsequently undergoes cross-coupling and cyclization to form benzothiazolone derivatives—the core pharmacophore for modern beta-2 adrenoceptor agonists.
Workflow for the synthesis of Beta-2 adrenoceptor agonists using 2-tert-butoxy-5-fluoroaniline.
Experimental Protocol: Synthesis of O-Isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate
The following step-by-step methodology details the conversion of the aniline into its thiocarbamate derivative. This protocol is designed with embedded causality to ensure the chemist understands why each condition is selected.
Objective: Achieve >90% yield of the thiocarbamate while preventing the premature cleavage of the acid-sensitive tert-butoxy group.
Materials:
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2-tert-butoxy-5-fluoroaniline (1.0 eq, 10.0 mmol, 1.83 g)
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O-Isopropyl chlorothioformate (1.1 eq, 11.0 mmol)
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Pyridine (1.5 eq, 15.0 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Step 1: Reaction Setup and Reagent Addition
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Action: Dissolve 1.83 g of 2-tert-butoxy-5-fluoroaniline in 50 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere. Add 1.5 eq of pyridine.
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Causality: The nitrogen atmosphere prevents oxidative degradation of the electron-rich aniline. Pyridine is selected as the base because it efficiently scavenges the HCl byproduct without competing as a strong nucleophile against the chlorothioformate. The bulky ortho-tert-butoxy group sterically hinders the amine, necessitating a highly reactive electrophile (chlorothioformate) rather than a standard, less reactive isothiocyanate.
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Action: Cool the mixture to 0°C using an ice bath. Dropwise add O-isopropyl chlorothioformate (1.1 eq) over 15 minutes.
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Causality: Dropwise addition at 0°C controls the exothermic nature of the thiocarbamoylation, preventing the formation of symmetric thiourea byproducts.
Step 2: Reaction Maturation
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Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4-6 hours.
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Causality: The steric bulk of the tert-butoxy group significantly reduces the reaction rate. Warming to room temperature provides the necessary activation energy to drive the reaction to completion.
Step 3: Aqueous Workup and Extraction
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Action: Quench the reaction with 20 mL of 1N aqueous HCl. Separate the organic layer and wash sequentially with saturated NaHCO3 (20 mL) and brine (20 mL).
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Causality: The 1N HCl wash is critical to remove excess pyridine and any unreacted starting aniline. The subsequent NaHCO3 wash is mandatory; it neutralizes residual acid, preventing the premature, acid-catalyzed cleavage of the tert-butoxy ether during solvent evaporation.
Step 4: Purification
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Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Do not proceed to downstream cross-coupling without confirming the integrity of the intermediate via the following analytical checkpoints:
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1H NMR (CDCl3): The critical validation point is the preservation of the tert-butyl group. Look for a distinct 9H singlet at ~1.35 ppm . If this peak is absent or integrated poorly, the workup was too acidic, resulting in ether cleavage. The isopropyl group will present as a 6H doublet at ~1.30 ppm and a 1H septet at ~5.0 ppm . The disappearance of the broad primary amine signal (~3.5-4.0 ppm) confirms complete conversion.
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19F NMR: Expect a signal around -115 to -120 ppm , confirming the retention of the fluorine atom on the aromatic ring.
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LC-MS (ESI+): The target molecular weight of the thiocarbamate is 285.38 g/mol . Look for the [M+H]+ peak at m/z 286.1 .
References
- Google Patents. "US20160002261A1 - Process for the preparation of compounds of formula II." United States Patent and Trademark Office.
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Molaid Chemical Database. "O-isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate (CAS: 663925-82-4)." Molaid. URL:[Link]
